Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate” is a chemical compound. It’s related to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A regioselective, experimentally convenient one-pot copper (I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using a variety of chemical reactions . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Scientific Research Applications
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, demonstrates the potential of pressure in crystal engineering. It undergoes a phase transition from a high Z′ structure to a Z′ = 2 structure under high pressure, showing the impact of molecular conformation and packing efficiency in crystalline states (Johnstone et al., 2010).
Molecular Structure and Conformational Analysis
The structural and conformational properties of closely related compounds to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been studied. These studies involve single-crystal X-ray diffraction and quantum chemical calculations, providing insights into the stability and behavior of such molecules under different conditions (Channar et al., 2020).
Antitumor and Antifilarial Activities
Compounds structurally related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been explored for their potential in medical applications, including their activity against lymphoid leukemia, melanotic melanoma, and Lewis Lung carcinoma. Their low toxicity at therapeutically active doses makes them candidates for clinical applications (Atassi & Tagnon, 1975). Furthermore, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, showed significant in vivo antifilarial activity, suggesting a potential for antineoplastic and antifilarial treatments (Ram et al., 1992).
Electropolymerization and Material Science Applications
Research on derivatives of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate indicates their utility in material science, particularly in the electropolymerization on electrodes, demonstrating potential applications in supercapacitors and biosensors. These studies highlight the influence of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazole derivatives, a class to which this compound belongs, have been known to exhibit various types of biological activity, suggesting they interact with multiple targets .
Mode of Action
Isoxazole derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the carbamoyl and benzoate groups may also contribute to its binding affinity and selectivity .
Biochemical Pathways
Isoxazole derivatives can influence a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate is limited . The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined.
Result of Action
Isoxazole derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its target .
properties
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWNOHLNBMFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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